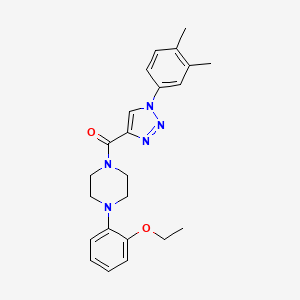

(1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

Beschreibung

This compound is a hybrid molecule combining a 1,2,3-triazole ring linked to a 3,4-dimethylphenyl group and a piperazine moiety substituted with a 2-ethoxyphenyl group. The triazole-piperazine scaffold is a common pharmacophore in drug discovery due to its versatility in binding to biological targets, particularly in neurological and antimicrobial applications .

Eigenschaften

IUPAC Name |

[1-(3,4-dimethylphenyl)triazol-4-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O2/c1-4-30-22-8-6-5-7-21(22)26-11-13-27(14-12-26)23(29)20-16-28(25-24-20)19-10-9-17(2)18(3)15-19/h5-10,15-16H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZSJVWJNIYNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by:

- A triazole ring

- A piperazine moiety

- A methanone functional group

Its IUPAC name reflects its complex structure, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in various metabolic pathways. For instance, it may interfere with enzymes critical for cell wall synthesis in bacteria and affect signaling pathways in cancer cells.

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent by disrupting bacterial cell membranes and inhibiting growth.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways related to cell proliferation and survival.

Biological Activities

The compound exhibits a range of biological activities:

Case Studies

Several studies have investigated the biological activity of related compounds and derivatives:

- Antibacterial Activity : A study reported that derivatives of triazoles exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Studies : Research on similar triazole compounds demonstrated cytotoxic effects against various cancer cell lines. For example, a derivative showed an IC50 value of 27.3 μM against human breast cancer T47D cells .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of triazole derivatives, showing reduced edema and inflammatory markers when treated with these compounds .

Comparative Analysis

The biological activity of (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone can be compared with other triazole derivatives:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

Functional Comparisons

Triazole-Piperazine Hybrids The target compound’s 2-ethoxyphenyl group provides moderate electron-donating effects compared to the 4-methylphenyl in , which may alter binding kinetics in serotonin or dopamine receptor models.

Antimicrobial Activity While direct data on the target compound are unavailable, structurally related (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones demonstrate Gram-negative antibacterial activity (MIC: 2–8 µg/mL). The triazole moiety in the target compound may similarly disrupt bacterial membrane integrity.

Synthetic Accessibility

- The target compound’s synthesis likely employs Huisgen 1,3-dipolar cycloaddition (click chemistry) for triazole formation , analogous to methods in .

- Piperazine functionalization via nucleophilic substitution (e.g., α-halogenated ketone coupling, as in ) is a standard approach.

Research Findings and Pharmacological Implications

Physicochemical Properties

- Lipophilicity : The 3,4-dimethylphenyl group increases logP (~3.2 estimated) compared to simpler aryl substituents, favoring blood-brain barrier penetration.

- Solubility : The ethoxy group may marginally improve aqueous solubility over purely hydrophobic analogues (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.